molecular formula C10H6N4S B1399992 6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile CAS No. 1489127-72-1

6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile

Cat. No.: B1399992
CAS No.: 1489127-72-1
M. Wt: 214.25 g/mol
InChI Key: QERSAHRCGCWUKU-UHFFFAOYSA-N
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Description

6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its unique structure, which includes a pyrazine ring and a pyridine ring connected via a sulfur atom and a nitrile group. This compound is known for its potential in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-6-carbonitrile with pyrazine-2-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfur atom and nitrile group play crucial roles in its reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Pyrazin-2-ylthio)pyridine-2-carbonitrile
  • 6-(Pyridin-2-ylsulfanyl)pyridine-2-carbonitrile
  • 6-(Pyrazin-2-ylsulfanyl)pyrimidine-2-carbonitrile

Uniqueness

6-(Pyrazin-2-ylsulfanyl)pyridine-2-carbonitrile is unique due to its specific combination of a pyrazine ring, pyridine ring, sulfur atom, and nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-pyrazin-2-ylsulfanylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4S/c11-6-8-2-1-3-9(14-8)15-10-7-12-4-5-13-10/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERSAHRCGCWUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)SC2=NC=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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